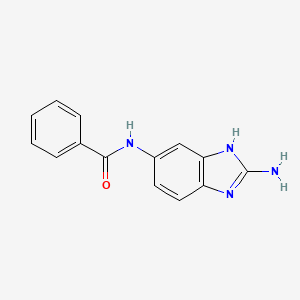

N-(2-Amino-1H-benzimidazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4O |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(2-amino-3H-benzimidazol-5-yl)benzamide |

InChI |

InChI=1S/C14H12N4O/c15-14-17-11-7-6-10(8-12(11)18-14)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19)(H3,15,17,18) |

InChI Key |

CTYAYRIFIFAVFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N 2 Amino 1h Benzimidazol 5 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for N-(2-Amino-1H-benzimidazol-5-yl)benzamide, are not available in the reviewed literature. This information is crucial for assigning the protons on the benzamide (B126) and benzimidazole (B57391) rings, as well as the amine and amide protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, which would confirm the carbon framework of the molecule by identifying the chemical shifts of each unique carbon atom, could not be found for this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Although general spectral characteristics for benzimidazole and benzamide structures are known, the specific IR or FTIR spectrum for this compound, detailing the vibrational frequencies for its functional groups (e.g., N-H, C=O, C=N), is not documented in the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, which would confirm the molecular weight of this compound, typically through the observation of a protonated molecular ion [M+H]⁺, was not found.

High-Resolution Mass Spectrometry (HRMS)

HRMS data, which provides the exact mass of the molecule and confirms its elemental composition, is unavailable for this compound in the searched scientific literature and databases.

A definitive solid-state structural determination for this compound through single-crystal X-ray diffraction has not been reported in the available scientific literature. While crystallographic data for numerous benzimidazole derivatives have been published, providing insights into their molecular geometries and intermolecular interactions, specific data for this compound, including its crystal system, space group, unit cell dimensions, and atomic coordinates, remains elusive.

The elucidation of a crystal structure is a fundamental step in the characterization of a chemical compound, offering unambiguous proof of its chemical constitution and stereochemistry. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture and influence the material's physical properties.

For related benzimidazole structures, single-crystal X-ray diffraction studies have often revealed extensive hydrogen-bonding networks. For instance, in the crystal structure of similar benzamide derivatives, intermolecular N—H⋯O and N—H⋯N hydrogen bonds are common motifs that link molecules into chains, sheets, or more complex three-dimensional frameworks. The planarity of the benzimidazole ring system and the dihedral angles between different aromatic rings within a molecule are also critical parameters determined from such studies.

Without a solved crystal structure for this compound, a detailed discussion of its specific solid-state structure, including data tables of crystallographic parameters and molecular geometry, cannot be provided. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its solid-state properties.

Structure Activity Relationship Sar Studies of N 2 Amino 1h Benzimidazol 5 Yl Benzamide and Its Analogues

General Principles of SAR in Benzimidazole (B57391) Derivatives

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of various substituents on its bicyclic core. nih.gov The ease of synthesis and the structural versatility of the benzimidazole scaffold make it a prime candidate for modification in drug development. researchgate.net SAR analyses consistently indicate that substitutions at several key positions of the benzimidazole ring system significantly modulate the pharmacological profile of the resulting compounds. nih.govnih.gov

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, offers several positions for substitution, with the N1, C2, C5, and C6 positions being particularly influential on biological activity. nih.govnih.gov The interactions of these substituted molecules with biological targets can occur through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net

N1 Position: Substitution at the N1 position is a common strategy to modulate activity. For instance, the introduction of various heterocyclic groups at N1 has been shown to yield potent anti-inflammatory effects. nih.gov N-benzylated derivatives of thiabendazole (B1682256) have also been synthesized to enhance lipophilicity and parasitotoxic activity. researchgate.net

C2 Position: The C2 position is one of the most frequently modified sites. The nature of the substituent at this position can drastically alter the compound's mechanism of action. For example, substituting the C2 position with anacardic acid leads to COX-2 inhibition, while diarylamine substitution results in bradykinin (B550075) receptor antagonism. nih.govnih.gov Replacing an amino group with a methylene (B1212753) group at C2 has been shown to significantly reduce anti-inflammatory activity, highlighting the importance of the guanidine-like fraction in that context. nih.gov

C5 and C6 Positions: The C5 and C6 positions on the benzene portion of the scaffold are also critical for molecular recognition and activity. Substitutions at these positions, such as with carboxamide, sulfamoyl, or sulfonyl groups, can lead to antagonism of the cannabinoid receptor. nih.govnih.gov The presence of an electron-withdrawing group like -SO3H at the C5 position can decrease antifungal activity, whereas an unsubstituted C5 position (hydrogen) is often more beneficial for this activity. nih.gov

| Position | Substituent Type/Example | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Heterocyclic rings, Benzyl groups | Modulates anti-inflammatory and antiparasitic activity. nih.govresearchgate.net | nih.govresearchgate.net |

| C2 | Anacardic acid, Diaryl-amine, Methylene group | Can confer COX-2 inhibition, bradykinin receptor antagonism. nih.gov Replacement of amino group can reduce activity. nih.gov | nih.gov |

| C5/C6 | Carboxamide, Sulfamoyl, -H, -SO3H | Can lead to cannabinoid receptor antagonism. nih.gov Influences antifungal activity. nih.gov | nih.govnih.gov |

Incorporating other heterocyclic systems into the benzimidazole scaffold, either by fusion or substitution, is a well-established strategy to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov Nitrogen-containing heterocycles such as pyrazole, pyrazoline, indole, and pyrimidine (B1678525) are frequently combined with benzimidazole in anti-inflammatory research. nih.gov For example, a series of benzimidazole-acridine derivatives were found to be potent inhibitors of p38 MAP kinase. nih.gov Similarly, the synthesis of benzimidazole-quinolone hybrids has been explored for developing new antibacterial agents. researchgate.net The isosteric replacement of the thiazole (B1198619) ring in thiabendazole with a 2-pyridinyl group led to compounds with enhanced anti-inflammatory profiles. nih.gov

Specific SAR Investigations Related to the N-(2-Amino-1H-benzimidazol-5-yl)benzamide Scaffold

The specific architecture of this compound presents three key regions for SAR exploration: the 2-amino group, the benzamide (B126) moiety attached at the 5-position, and the 5-position itself.

The 2-aminobenzimidazole (B67599) core is a prevalent structural component in medicinal chemistry, often serving as a crucial building block for pharmacologically active molecules. researchgate.net The amino group at the C2 position can participate in key hydrogen bonding interactions with biological targets, anchoring the ligand in the binding site. The cyclic guanidine (B92328) residue resulting from this substitution pattern makes 2-aminobenzimidazole a versatile synthon. researchgate.net The importance of this moiety is underscored by findings that replacing the 2-amino group can lead to a significant reduction in activity, indicating its critical role in forming the guanidine fraction responsible for biological interactions. nih.gov In one specific example, a 2-aminobenzimidazole analogue was shown to be a synthetic inhibitor of the hepatitis C virus (HCV) IRES IIa, where the rigid aminobenzimidazole core was crucial for recognition and binding. acs.org

| Benzamide Ring Substituent (R1) | General Effect on Activity | Example Context | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -CH3, -OCH3) | Can enhance activity depending on position and target. | A methyl group on the N-phenyl ring favored α-glucosidase inhibition. nih.gov | nih.gov |

| Electron-withdrawing groups (e.g., -NO2, Halogens) | Can enhance activity depending on position and target. | A nitro group on the N-phenyl ring highly favored α-glucosidase inhibition. nih.gov | nih.gov |

| Halogens (e.g., -Cl, -Br) | Often used to increase lipophilicity and cell permeability. | Reported in various N-phenyl benzamide structures. nih.gov | nih.gov |

The linkage of the benzamide group occurs at the 5-position of the benzimidazole ring, making this a pivotal connection point. Altering the nature of the substituent at this position directly impacts how the molecule presents itself to its biological target. SAR studies have shown that even small changes at this position can lead to significant differences in activity. For example, in a study of benzimidazole derivatives targeting dermatophytes, compounds unsubstituted at the 5-position (i.e., with a hydrogen atom) displayed the strongest growth inhibition. nih.gov The introduction of an electron-withdrawing sulfonic acid group (-SO3H) at this position decreased the antifungal activity, while a carboxylic acid group (-COOH) nearly abolished it, suggesting that steric bulk and electronic properties at the C5 position are critical for this specific biological action. nih.gov

| Substituent at 5-Position | Effect on Antifungal (Dermatophyte) Activity | Reference |

|---|---|---|

| -H (Unsubstituted) | Strong growth inhibition (close to 100%). nih.gov | nih.gov |

| -SO3H (Sulfonic Acid) | Decreased activity (inhibition range of 50-79%). nih.gov | nih.gov |

| -COOH (Carboxylic Acid) | No significant activity; in some cases, favored fungal growth. nih.gov | nih.gov |

Stereochemical Considerations in SAR

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the stereochemical considerations in the Structure-Activity Relationship (SAR) of this compound and its direct analogues were identified. Research focusing on the introduction of chiral centers into this particular scaffold and the subsequent differential biological activity of the resulting enantiomers or diastereomers does not appear to be published.

The broad class of benzimidazole derivatives has been noted for the diverse biological activities, which can be influenced by the three-dimensional arrangement of atoms within the molecule. For instance, studies on other benzimidazole-containing compounds, such as (S)-2-(α-hydroxyethyl)benzimidazole, have highlighted the importance of stereochemistry for their biological function. researchgate.net However, this information is not directly applicable to the this compound core structure.

Without specific research data, it is not possible to provide a detailed analysis or data tables related to the stereochemical aspects of the SAR for the requested compound. Further research would be required to explore the impact of stereoisomerism on the biological activity of this compound and its analogues.

Molecular Mechanisms of Action Moa for N 2 Amino 1h Benzimidazol 5 Yl Benzamide and Benzimidazole Derivatives

Interference with Microtubule Assembly and Dynamics

A primary and well-established mechanism of action for many benzimidazole (B57391) derivatives is their interference with the assembly and dynamics of microtubules. x-mol.com Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. x-mol.com

Benzimidazole compounds, such as fenbendazole (B1672488) and mebendazole, exert their effects by binding with high affinity to β-tubulin, a subunit of the tubulin dimer that polymerizes to form microtubules. nih.govnih.gov This binding action inhibits the polymerization of tubulin into microtubules, leading to their depolymerization. nih.govnih.govnih.gov The disruption of the tubulin-microtubule equilibrium alters all functions associated with microtubules, ultimately leading to cell cycle arrest, particularly in the G2/M phase, and the induction of apoptosis. nih.govsemanticscholar.org This antimitotic action is a key factor in the therapeutic effects of these compounds. nih.gov The selective toxicity of some benzimidazoles is attributed to differences in the binding affinity and dissociation rates between the compound and the tubulin of the target organism versus the host. x-mol.com

Table 1: Benzimidazole Derivatives and their Effect on Microtubule Dynamics

| Compound | Specific Action on Microtubules | Consequence |

|---|---|---|

| Mebendazole | Induces mitotic arrest by depolymerizing tubulin. semanticscholar.org | Inhibition of cancer cell growth. semanticscholar.org |

| Albendazole | Mediates M phase arrest. mdpi.com | Anticancer activity. mdpi.com |

| Fenbendazole | Binds to β-tubulin, causing microtubule destabilization. nih.gov | Disrupts cellular functions like glucose uptake, leading to G2/M phase arrest and apoptosis. nih.gov |

DNA Interaction Mechanisms (e.g., Intercalation, Groove Binding, Replication Inhibition)

Benzimidazole derivatives have been shown to interact directly with DNA through several distinct mechanisms, thereby interfering with critical cellular processes like replication and transcription. nih.govnih.gov The mode of binding can vary depending on the specific structure and conformation of the benzimidazole compound. nih.gov

One significant mechanism is minor groove binding . Many benzimidazole derivatives, particularly bis-benzimidazoles, are crescent-shaped molecules that fit snugly into the minor groove of the DNA double helix. nih.govdrugbank.com They show a preference for AT-rich sequences. nih.govgov.bc.ca This binding is stabilized by forces such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. drugbank.comwipo.int By occupying the minor groove, these compounds can displace essential DNA-binding proteins and inhibit the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.govnih.gov

Another mechanism is intercalation , where the planar aromatic structure of the benzimidazole derivative inserts itself between the base pairs of the DNA helix. nih.govwipo.int This insertion causes a structural distortion of the DNA, unwinding and lengthening the helix, which can lead to the inhibition of transcription and replication processes. wipo.int

Furthermore, some benzimidazole derivatives function as topoisomerase inhibitors . nih.govresearchgate.net Topoisomerases are enzymes that manage the topology of DNA. By inhibiting these enzymes, benzimidazole compounds can prevent the unwinding and resealing of DNA strands, leading to DNA damage and ultimately triggering apoptosis. nih.govnih.gov For instance, the derivative MH1 has been shown to inhibit topoisomerase II activity. nih.gov Certain benzimidazole-triazole hybrids have also been found to bind to and stabilize G-quadruplex DNA structures, which can form in promoter regions of oncogenes, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: DNA Interaction Mechanisms of Benzimidazole Derivatives

| Mechanism | Description | Example Compound(s) |

|---|---|---|

| Minor Groove Binding | Compound binds to the minor groove of DNA, often at AT-rich sequences. nih.govnih.govnih.gov | Hoechst 33258, MH1 nih.govnih.gov |

| Intercalation | Planar molecule inserts between DNA base pairs. nih.govwipo.int | Certain benzimidazole-triazole hybrids nih.gov |

| Replication Inhibition | Interference with DNA synthesis processes. nih.govnih.gov | Bis-benzimidazole derivatives with chloroalkyl and bromoalkyl moieties nih.gov |

Specific Enzyme Inhibition (e.g., Protein Kinases, DNA Gyrase, Dihydrofolate Reductase)

Benzimidazole-based compounds are recognized as potent inhibitors of a variety of essential enzymes, contributing to their diverse therapeutic potential. nih.govresearchgate.net

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Benzimidazole derivatives have been developed as inhibitors for several protein kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), casein kinase 2 (CK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. Some benzimidazole derivatives are multi-target inhibitors, which can be advantageous in complex diseases. For example, Nazartinib, a benzimidazole derivative, is a third-generation EGFR inhibitor that has been shown to induce cell cycle arrest and apoptosis. researchgate.net

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. Several novel benzimidazole derivatives have been identified as inhibitors of DNA gyrase. These compounds can act as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV by binding to their ATP sites. This dual inhibition provides potent antibacterial activity against a broad spectrum of pathogens.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies. Benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors. These compounds can bind to the active site of DHFR, competing with the natural substrate, dihydrofolate.

Table 3: Enzyme Inhibition by Benzimidazole Derivatives

| Target Enzyme | Class of Benzimidazole Derivative | Mechanism of Inhibition |

|---|---|---|

| Protein Kinases (e.g., EGFR, CK2) | Various substituted benzimidazoles | ATP-competitive inhibition. |

| DNA Gyrase / Topoisomerase IV | Benzimidazole ureas | Bind to the ATP sites of the enzymes. |

Ligand-Receptor Interactions (e.g., Farnesoid X Receptor, Cannabinoid Receptors, Bradykinin (B550075) Receptors)

Benzimidazole derivatives can also function as ligands for various cellular receptors, modulating their activity and downstream signaling pathways.

Farnesoid X Receptor (FXR): The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Benzimidazole-based compounds have been developed as both agonists and antagonists of FXR. nih.govnih.gov As antagonists, they can regulate the expression of FXR target genes, potentially offering therapeutic benefits in metabolic disorders. nih.gov Conversely, benzimidazole derivatives have also been identified as potent FXR agonists, which could be useful in conditions where activation of this receptor is desired. nih.gov

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors involved in a wide range of physiological processes. Several series of benzimidazole derivatives have been synthesized and evaluated as ligands for cannabinoid receptors. Depending on their specific structure, these compounds can exhibit binding affinity for either CB1 or CB2 receptors, and can act as agonists, antagonists, or inverse agonists. For instance, certain trifluoromethyl-benzimidazole derivatives have shown promise as selective CB2 ligands.

Bradykinin Receptors: Bradykinin receptors are involved in inflammation and pain signaling. A novel series of bradykinin B1 receptor antagonists has been developed based on a 1-benzylbenzimidazole chemical structure, demonstrating the potential of benzimidazole derivatives in modulating this receptor system.

Table 4: Ligand-Receptor Interactions of Benzimidazole Derivatives

| Receptor Target | Type of Interaction | Example or Class of Benzimidazole Derivative |

|---|---|---|

| Farnesoid X Receptor (FXR) | Antagonist / Agonist | Substituted benzimidazoles nih.govnih.gov |

| Cannabinoid Receptor 1 (CB1) | Ligand (e.g., Agonist) | N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles |

| Cannabinoid Receptor 2 (CB2) | Ligand (e.g., Agonist) | Trifluoromethyl-benzimidazoles |

Modulation of Cell Cycle and Apoptosis Pathways

A significant outcome of the various molecular mechanisms of benzimidazole derivatives is the modulation of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest: By interfering with microtubule dynamics or inhibiting key protein kinases like CDKs, benzimidazole compounds can cause a halt in the cell cycle at different phases. mdpi.comnih.gov Depending on the specific derivative and the cell type, arrest has been observed at the G1, S, or G2/M phases of the cell cycle. mdpi.com For example, the benzimidazole derivative CCL299 was found to arrest the cell cycle at the G1 phase by activating the p53-p21 pathway. mdpi.comsemanticscholar.org Another study showed that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives could arrest the cell cycle in the S and G2 phases. This cell cycle arrest prevents cancer cells from proliferating and can be a precursor to apoptosis.

Induction of Apoptosis: Benzimidazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is often initiated by cellular stress, such as that caused by DNA damage or microtubule disruption. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key players in this pathway include the Bcl-2 family of proteins, where benzimidazoles can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-9 and the executioner caspase-3, which then dismantle the cell. researchgate.netnih.gov Some derivatives have also been shown to induce apoptosis by activating the extrinsic pathway, which involves death receptors and the activation of caspase-8. researchgate.net

Table 5: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

| Effect | Mechanism/Pathway | Key Molecular Players |

|---|---|---|

| G1 Phase Arrest | Activation of p53-p21 pathway, suppression of cyclin E-CDK2 complex. mdpi.comsemanticscholar.org | p53, p21, CDK2 mdpi.com |

| S Phase Arrest | Inhibition of DNA replication. | Not fully elucidated for all compounds |

| G2/M Phase Arrest | Disruption of microtubule formation. nih.govnih.gov | Tubulin, mitotic spindle nih.gov |

Future Directions and Research Perspectives for N 2 Amino 1h Benzimidazol 5 Yl Benzamide Research

Rational Design and Development of Next-Generation Analogues Based on Comprehensive SAR and Computational Insights

The rational design of next-generation analogues of N-(2-Amino-1H-benzimidazol-5-yl)benzamide is a critical step toward enhancing its potency, selectivity, and pharmacokinetic properties. This process relies heavily on a deep understanding of its Structure-Activity Relationships (SAR) and the use of computational tools.

Detailed SAR studies are fundamental to identifying which parts of the molecule are essential for its biological activity. By systematically modifying the core structure—for instance, by introducing various substituents on the benzamide (B126) phenyl ring or the benzimidazole (B57391) nucleus—researchers can probe the chemical space to map key interactions with biological targets. researchgate.net For example, studies on related benzamide derivatives have shown that the nature and position of substituents can dramatically influence activity. tandfonline.com

Computational chemistry offers powerful tools to complement experimental SAR data. Molecular docking simulations can predict how different analogues of this compound might bind to the active site of a target protein. This allows for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and best fit. This approach not only accelerates the discovery process but also provides insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern binding. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The benzimidazole core is known to interact with a diverse range of biological targets, suggesting that this compound could have a broad spectrum of therapeutic applications. A key future direction is to screen this compound and its rationally designed analogues against various targets implicated in different diseases. nih.gov

Benzimidazole derivatives have demonstrated significant activity as inhibitors of various protein kinases, which are crucial targets in oncology. nih.govresearchgate.net Exploring the inhibitory potential of this compound against kinases like VEGFR-2, FLT3, and Casein Kinase 1 (CK1) could open new avenues for cancer therapy. researchgate.netnih.gov Furthermore, the scaffold has been associated with antimicrobial, antiviral, and antiparasitic activities. nih.govnih.gov Screening against microbial enzymes or viral proteases could reveal novel anti-infective applications. bu.edu.eg The table below summarizes potential targets for which benzimidazole derivatives have shown activity, representing promising areas of investigation.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | VEGFR-2, FLT3, CK1δ/ε | Oncology |

| Microbial Targets | Bacterial DNA gyrase, FtsZ | Antibacterial |

| Viral Enzymes | SARS-CoV-2 Main Protease | Antiviral |

| Parasitic Targets | Protozoal enzymes | Antiparasitic |

| Other Enzymes | α-Glucosidase | Antidiabetic |

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Developing efficient and environmentally friendly synthetic routes is crucial for the practical application of this compound and its analogues. While traditional methods for benzimidazole synthesis exist, modern chemistry offers advanced methodologies that improve yield, reduce reaction times, and align with the principles of green chemistry. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. nih.gov This method often leads to higher yields and shorter reaction times compared to conventional heating. mdpi.com Another key area is the development and use of novel catalysts that are both efficient and sustainable. Research has demonstrated the utility of various catalysts for benzimidazole synthesis, including metal-based and metal-free options that can proceed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. nih.govmdpi.com

| Synthesis Approach | Catalyst/Condition | Advantages |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields |

| Green Catalysis | ZrCl₄, Er(OTf)₃ | High efficiency, recyclability, use of green solvents |

| Metal-Free Reactions | Acetic acid | Avoids heavy metal contamination, environmentally friendly |

| Solid-State Reactions | Solid Lewis acids | Solvent-free conditions, reduced pollution |

Development of Multi-Targeting or Selective Agents

The versatility of the benzimidazole scaffold allows for its development into either highly selective inhibitors or multi-targeting agents, depending on the therapeutic need. researchgate.net For diseases driven by a single aberrant protein, designing selective agents is paramount to minimize off-target effects. For instance, derivatives of a related scaffold have been optimized to be highly potent and selective inhibitors of specific kinase isoforms like CK1δ. nih.gov

Conversely, for complex multifactorial diseases such as cancer or neurodegenerative disorders, agents that can modulate multiple targets simultaneously may offer superior efficacy. The this compound structure can serve as a template for creating multi-target-directed ligands (MTDLs) by incorporating pharmacophoric elements known to interact with different biological targets. nih.gov This strategy is a growing area of interest in medicinal chemistry for addressing the complexity of diseases that are often resistant to single-target therapies.

Strategies to Address Potential Resistance Mechanisms

A significant challenge in the long-term efficacy of many therapeutic agents is the development of drug resistance. For any future clinical application of this compound derivatives, it is essential to proactively investigate and address potential resistance mechanisms.

Resistance can arise from several factors, including mutations in the target protein that reduce drug binding, or the upregulation of cellular efflux pumps that remove the drug from its site of action. frontiersin.org Future research should include studies to identify the molecular basis of any observed resistance. Once resistance mechanisms are understood, rational drug design can be employed to develop next-generation compounds that can overcome them. For example, new analogues could be designed to bind to both the wild-type and mutated forms of a target enzyme or to be less susceptible to efflux pumps. who.int

Integration with Emerging Technologies in Chemical Biology and Medicinal Chemistry (e.g., Fragment-Based Drug Discovery)

The field of drug discovery is continually evolving with the advent of new technologies. Integrating these emerging approaches can significantly accelerate the development of this compound-based therapeutics.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel starting points for drug design. youtube.com In this approach, small, low-molecular-weight compounds (fragments) are screened for weak but efficient binding to a biological target. The core this compound structure can be deconstructed into its constituent fragments (e.g., 2-aminobenzimidazole (B67599), benzamide) to explore their individual contributions to binding. Alternatively, hits from a fragment screen can be "grown" or linked to build novel, potent molecules that incorporate the benzimidazole scaffold. youtube.com

Furthermore, chemical biology tools, such as chemical probes functionalized with reporter tags, can be developed from the core molecule. frontiersin.org These probes can be used to identify the direct biological targets of this compound within a cellular context, a process known as target deconvolution. This is invaluable for confirming the mechanism of action and identifying any unexpected off-targets, providing a deeper understanding of the compound's biological effects. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for N-(2-Amino-1H-benzimidazol-5-yl)benzamide?

A microwave-assisted approach is efficient for synthesizing benzamide derivatives. For example, coupling 2-aminobenzimidazole precursors with benzoyl chloride under microwave irradiation (60–80°C, 30–60 min) can yield the target compound. Purity is verified via TLC (silica gel, ethyl acetate/hexane) and melting point analysis . Alternative methods include stepwise condensation using carbodiimide coupling agents in DMF at room temperature, followed by column chromatography (silica gel, gradient elution) .

Q. How is the compound characterized for structural confirmation?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm aromatic protons (δ 6.8–8.2 ppm) and amide linkages (NH peaks at δ 10–12 ppm) .

- Mass spectrometry : ESI-MS to detect the molecular ion peak (e.g., m/z 294.3 [M+H]⁺) .

- IR spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=O (1660–1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Screen for anticancer activity using MTT assays (e.g., against HeLa or MCF-7 cells at 10–100 µM). For enzyme inhibition (e.g., PARP-1 or COX-2), use fluorogenic substrates and monitor IC₅₀ values via kinetic assays . Include positive controls (e.g., olaparib for PARP-1) and validate results with triplicate replicates .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigate by:

Q. What crystallographic strategies ensure high-resolution structural elucidation?

- Crystallization : Optimize solvent (e.g., DMSO/water) and slow evaporation.

- Data collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K .

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. Example unit cell parameters: a = 8.5878 Å, b = 17.0342 Å, c = 30.669 Å (orthorhombic, space group Pbca) .

Q. How to design derivatives for improved target selectivity (e.g., SMO or PARP inhibition)?

- Structure-activity relationship (SAR) : Modify substituents on the benzimidazole ring (e.g., electron-withdrawing groups at position 5 enhance PARP-1 affinity) .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4UND for PARP-1). Focus on hydrogen bonds with Gly863 and π-π stacking with Tyr907 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.